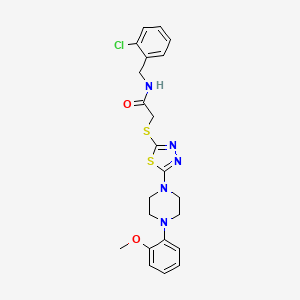

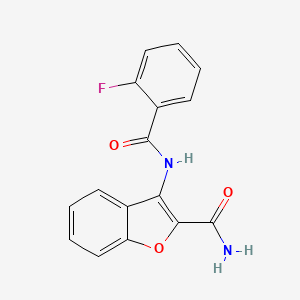

3-(2-Fluorobenzamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-Fluorobenzamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran derivatives can be synthesized through a combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry . For the directed C–H arylation reactions, Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is composed of fused benzene and furan rings . The molecular formula of a similar compound, 3-Aminobenzofuran-2-carboxamide, is C9H8N2O2 with an average mass of 176.172 Da .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Scientific Research Applications

Synthesis and Biological Activity

Research has led to the synthesis of novel coumarin-3-carboxamide derivatives, including those with benzamide functionalities, which have shown potential in inhibiting the growth of cancer cells. These derivatives, particularly 4-fluoro and 2,5-difluoro benzamide derivatives, have exhibited significant potency against HepG2 and HeLa cancer cell lines. The molecular docking studies of these compounds reveal their binding to the active site of the CK2 enzyme, suggesting the benzamide functionality's importance for anticancer activity (Weerachai Phutdhawong et al., 2021).

Crystal Structures

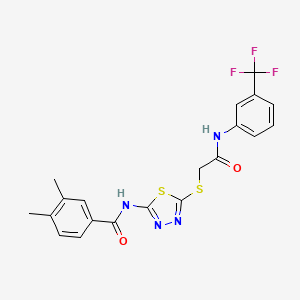

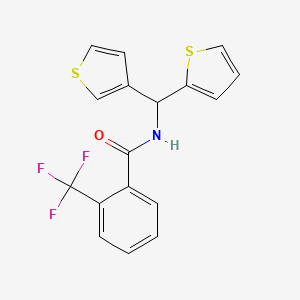

The crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including 3-fluorobenzamide, have been reported. These structures provide valuable insights into the molecular configurations that could influence the interaction of benzamide derivatives with biological targets (P. Suchetan et al., 2016).

Chemosensor Development

A benzofuran glycinamide based chemosensor for the selective and sensitive detection of Fe3+ ions has been developed. This chemosensor exhibited a remarkable "on-off" fluorescence response towards Fe3+ ion, demonstrating the potential of benzofuran derivatives in crafting selective probes for metal ion detection (P. Madhu et al., 2022).

Antifungal Potential

Novel benzofuran-1,2,3-triazole hybrids have been synthesized and investigated as fungicidal preservatives. These compounds, specifically N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide, demonstrated significant antifungal potential against wet brown-rot fungi, showcasing the utility of benzofuran derivatives in developing new antifungal agents (Fahimeh Abedinifar et al., 2020).

Magnetic Properties and Structure Fine-tuning

Research into azido-copper coordination polymers with benzoate derivatives has shown that subtle structural modifications can lead to significant differences in magnetic properties. These findings underscore the importance of structural design in developing materials with desired magnetic behaviors (Xiangyu Liu et al., 2017).

Mechanism of Action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, are known to interact with a variety of biological targets, contributing to their diverse pharmacological activities .

Mode of Action

Benzofuran derivatives are known for their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound likely interacts with its targets, leading to changes at the molecular level that result in these observed effects.

Biochemical Pathways

Benzofuran compounds have been shown to possess strong biological effects, such as antitumor, antibacterial, antioxidative, and antiviral activities . These effects suggest that the compound may interact with multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

Given the known biological activities of benzofuran compounds, it can be inferred that the compound likely has significant effects at the molecular and cellular levels .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

Properties

IUPAC Name |

3-[(2-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3/c17-11-7-3-1-5-9(11)16(21)19-13-10-6-2-4-8-12(10)22-14(13)15(18)20/h1-8H,(H2,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQXHTWUZVOQHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-dimethoxybenzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2983092.png)

![6-Tert-butyl-2-[1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2983093.png)

![6,8-Dibromo-3-[2-(2-propan-2-ylidenehydrazinyl)-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2983097.png)

![3-Methyl-2-[(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2983099.png)

![(3,5-Dimethylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2983103.png)

![Ethyl 4-[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2983104.png)